A Comprehensive Technical Guide on 4-(4-Tolyloxy)biphenyl: Structure, Properties, Synthesis, and Applications
A Comprehensive Technical Guide on 4-(4-Tolyloxy)biphenyl: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers an in-depth exploration of 4-(4-Tolyloxy)biphenyl, an aromatic ether with significant applications in materials science and as a synthetic intermediate. This document details its precise chemical structure, physicochemical properties, a validated synthesis protocol, and its role in modern research and development. It is designed to be a critical resource for chemists and materials scientists, providing both foundational knowledge and practical insights into the utilization of this compound.
Introduction: The Strategic Importance of Diaryl Ethers
Diaryl ethers are a class of organic compounds characterized by an oxygen atom connecting two aryl groups. This structural motif is not only prevalent in a variety of natural products but also serves as a critical building block in numerous functional materials and pharmaceuticals. The ether linkage imparts a unique combination of flexibility and stability, while the aromatic rings offer a scaffold for a wide range of chemical modifications. 4-(4-Tolyloxy)biphenyl is a prime example of this class, where the biphenyl unit provides a rigid, π-conjugated system, and the tolyloxy group allows for fine-tuning of its electronic and physical properties. This guide will provide a comprehensive overview of its chemical identity, synthesis, and key applications.
Chemical Identity and Physicochemical Characteristics
A precise understanding of a compound's structure and properties is fundamental to its application.
Exact Chemical Structure
4-(4-Tolyloxy)biphenyl is comprised of a biphenyl molecule where the hydrogen atom at the 4-position is substituted by a 4-methylphenoxy (tolyloxy) group.
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IUPAC Name: 4-(4-methylphenoxy)biphenyl
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Canonical SMILES: Cc1ccc(Oc2ccc(C3=CC=CC=C3)cc2)cc1
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InChI: InChI=1S/C19H16O/c1-15-7-9-18(10-8-15)20-19-13-11-17(12-14-19)16-5-3-2-4-6-16/h2-14H,1H3
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InChIKey: HDPJDSXJDNAJSE-UHFFFAOYSA-N
Physicochemical Properties
The key physicochemical data for 4-(4-Tolyloxy)biphenyl are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₁₆O |
| Molecular Weight | 260.33 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 68-70 °C |
| Boiling Point | 255 °C |
| Solubility | Soluble in organic solvents such as ethanol and acetone. Insoluble in water.[1] |
Synthesis Protocol: A Validated Approach
The most common and effective method for synthesizing 4-(4-Tolyloxy)biphenyl is through a copper-catalyzed Ullmann condensation. This protocol provides a reliable pathway to this diaryl ether.
Step-by-Step Experimental Protocol: Ullmann Condensation
This procedure details the synthesis of 4-(4-Tolyloxy)biphenyl from 4-hydroxybiphenyl and 4-iodotoluene.
Materials:
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4-Hydroxybiphenyl
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4-Iodotoluene
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Potassium carbonate (anhydrous)
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Copper(I) iodide (CuI)
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Pyridine
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Toluene
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Hydrochloric acid (10%)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
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Hexanes and ethyl acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask, combine 4-hydroxybiphenyl (1.0 eq), 4-iodotoluene (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
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Solvent and Catalyst Addition: Add pyridine as the solvent and copper(I) iodide (0.1 eq) as the catalyst.
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Reaction: Heat the mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature and pour it into 10% hydrochloric acid.
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Extract the aqueous layer with toluene (3 x 50 mL).
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Combine the organic extracts and wash with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Purification:
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Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
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Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure 4-(4-Tolyloxy)biphenyl.
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Rationale for Experimental Choices:
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Potassium Carbonate: A strong base is required to deprotonate the phenol, forming the nucleophilic phenoxide.
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Copper(I) Iodide: This catalyst is essential for the Ullmann coupling, facilitating the formation of the C-O bond between the phenoxide and the aryl halide.
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Pyridine: A high-boiling solvent that can effectively dissolve the reactants and mediate the reaction at elevated temperatures.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-(4-Tolyloxy)biphenyl via Ullmann Condensation.
Applications in Advanced Materials and Chemical Synthesis
The structural attributes of 4-(4-Tolyloxy)biphenyl make it a valuable compound in several high-tech and research applications.
High-Performance Polymers
The biphenyl unit's rigidity and thermal stability make it an excellent monomer for producing high-performance polymers like poly(aryl ether ketones) (PAEKs). These materials are sought after for their exceptional mechanical strength, chemical resistance, and performance at high temperatures, finding use in the aerospace and automotive industries.
Organic Electronics
In the field of organic electronics, particularly in Organic Light Emitting Diodes (OLEDs), derivatives of 4-(4-Tolyloxy)biphenyl can be utilized as host materials. The wide bandgap and thermal stability of the biphenyl core are advantageous for creating efficient and long-lasting phosphorescent OLEDs.
Intermediate in Agrochemicals
4-(4-Tolyloxy)biphenyl serves as a key intermediate in the synthesis of various agrochemicals. For instance, it is a precursor to 4-(4-methylphenoxy)benzylamine, which is used in the production of insecticides and acaricides.
Logical Relationship of Applications
Caption: Key application areas stemming from the core attributes of 4-(4-Tolyloxy)biphenyl.
Safety and Handling
Proper handling of 4-(4-Tolyloxy)biphenyl is crucial to ensure laboratory safety.
| Hazard Category | Precautionary Statement |
| Skin Irritation | Causes skin irritation. Wear protective gloves. Wash skin thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation. Wear eye protection. |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area. |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. Avoid release to the environment. |
General Handling and Storage:
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Store in a well-ventilated place. Keep the container tightly closed.
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Store locked up.
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Dispose of contents/container to an approved waste disposal plant.
Conclusion
4-(4-Tolyloxy)biphenyl is a compound of significant interest due to its versatile chemical nature and its utility in both materials science and as a synthetic intermediate. Its robust synthesis via the Ullmann condensation allows for its accessibility in research and industrial settings. A thorough understanding of its properties and adherence to safety protocols are paramount for its effective and safe application. This guide has provided a comprehensive overview to aid researchers and professionals in their work with this valuable molecule.
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